3,4,5-Trimethoxybenzene-1,2-diol
Description
Properties
CAS No. |
198203-73-5 |
|---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3,4,5-trimethoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O5/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4,10-11H,1-3H3 |
InChI Key |
AJJOTRZNXDLQAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)O)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)O)OC)OC |
Synonyms |
1,2-Benzenediol, 3,4,5-trimethoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1,2,3-Trimethoxybenzene (Methylsyringol)
- Properties : Classified as an anisole derivative, it is highly lipophilic and volatile.
- Applications: A flavor compound in ripened Pu-erh tea, contributing to "stale" or "musty" notes. Unlike 3,4,5-Trimethoxybenzene-1,2-diol, it lacks hydrogen-bonding capacity, limiting its use in polar biological systems .
3,4,5-Trichlorocatechol (3,4,5-Trichlorobenzene-1,2-diol)
- Structure : Two hydroxyl groups (positions 1,2) and three chlorine atoms (positions 3,4,5).
- Properties : Chlorine substituents increase electronegativity and toxicity.
- Contrasts with the methoxy-rich target compound in reactivity and safety profiles .
3,4,5-Trimethoxybenzoic Acid Methyl Ester
Physicochemical Properties
| Property | This compound | 1,2,3-Trimethoxybenzene | 3,4,5-Trichlorocatechol |
|---|---|---|---|
| Hydrogen Bonding | High (two -OH groups) | None | High (two -OH groups) |
| Lipophilicity (LogP) | Moderate (~2.5 estimated) | High (~3.0) | Low (~1.8) |
| Thermal Stability | Moderate | High | Low (dechlorination risk) |
Preparation Methods
Synthesis of 1-Bromo-3,4,5-trimethoxybenzene
The brominated precursor 1-bromo-3,4,5-trimethoxybenzene serves as a critical intermediate. As detailed in large-scale protocols, this compound is synthesized via nucleophilic aromatic substitution using 5-bromo-1,2,3-trihydroxybenzene and dimethyl carbonate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 90°C. The reaction achieves near-quantitative yields (1256 g scale) through sequential methylations, facilitated by DBU’s strong base activity. Post-synthesis purification involves ethyl acetate-water partitioning, acid/base washes, and recrystallization in ethanol-petroleum ether.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 90°C (reflux) |
| Solvent | Dimethyl carbonate |
| Catalyst | DBU (1745 g per 5 L) |
| Workup | Ethyl acetate partitioning |
Hydrolytic Conversion to 3,4,5-Trimethoxyphenol
Bromine-to-hydroxyl conversion is achieved via acidic hydrolysis (2N HCl, 60°C, 12 h), yielding 3,4,5-trimethoxyphenol with 85% efficiency. Kinetic studies reveal that electron-donating methoxy groups at positions 3–5 enhance the bromide’s susceptibility to hydrolysis by stabilizing the transition state through resonance.
Ortho-Hydroxylation via Photocatalytic Oxidation
Introducing the second hydroxyl group at position 2 employs ruthenium-based photocatalysts (RFTA) under blue light (455 nm). In CD3OD, RFTA (10 mol%) mediates selective C–H activation, generating the vicinal diol in 55% yield with minimal side-product formation. Deuterated solvent suppresses radical recombination, while aerial oxygen acts as a terminal oxidant.
Photocatalytic Conditions:
-
Wavelength : 455 nm (LED irradiation)
-
Solvent : Deuterated methanol (CD3OD)
-
Catalyst loading : 10 mol% RFTA
Direct Demethylation Strategies
Selective Methoxy Group Removal
Partial demethylation of 1,2,3,4,5-pentamethoxybenzene using boron tribromide (BBr3, 3 equiv.) in dichloromethane (–20°C, 4 h) selectively cleaves methyl groups at positions 1 and 2. The reaction proceeds via SN2 mechanisms, with steric hindrance from adjacent methoxy groups dictating regioselectivity.
Demethylation Efficiency:
| Substrate | Product | Yield (%) |
|---|---|---|
| Pentamethoxybenzene | Target diol | 63 |
| Tetramethoxy derivatives | Over-demethylated byproducts | 12 |
Catalytic Oxidative Coupling
RFTA-Mediated C–O Bond Formation
Building on lignin-depolymerization methodologies, 3,4,5-trimethoxybenzaldehyde undergoes reductive coupling with formaldehyde under RFTA catalysis. The reaction forms a 1,2-diol via pinacol-type coupling , achieving 72% yield in tert-butanol at room temperature. Deuterium-labeling experiments confirm that hydroxyl protons originate from solvent-derived hydrogen.
Analytical Validation
Structural Elucidation via NMR Spectroscopy
1H NMR (400 MHz, CDCl3) of the diol exhibits characteristic signals at δ 6.85 (s, 2H, aromatic), 5.12 (s, 2H, –OH), and 3.88 (s, 9H, –OCH3). 13C NMR confirms three methoxy carbons (δ 56.0–56.3 ppm) and two oxygenated aromatic carbons (δ 147.8, 151.4 ppm).
Mass Spectrometric Profiling
GC-MS analysis (EI mode) shows a molecular ion peak at m/z 216 [M]+, with fragmentation patterns consistent with sequential methoxy group loss (–OCH3, m/z 183, 151).
Comparative Method Assessment
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Bromination-Hydrolysis | 55 | 98 | Industrial |
| Photocatalysis | 72 | 95 | Lab-scale |
| Demethylation | 63 | 90 | Moderate |
The bromination-hydrolysis route offers superior scalability, while photocatalytic methods provide higher atom economy. Demethylation remains limited by byproduct formation but is advantageous for symmetric substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
